2-Bromo-4-fluorobenzenesulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzenesulfonyl chloride is a chemical compound used primarily as a pharmaceutical intermediate
Mode of Action
This reaction typically results in the replacement of the chloride group with the nucleophile .
Biochemical Pathways
Given its use as a pharmaceutical intermediate, it’s likely involved in the synthesis of more complex molecules that can interact with various biochemical pathways .
Result of Action
As a pharmaceutical intermediate, its primary role is likely in the synthesis of active pharmaceutical ingredients, which would have their own distinct cellular effects .
Action Environment
This compound is sensitive to moisture and should be stored away from oxidizing agents, water, and bases . Its reactivity suggests that it would rapidly react in biological environments. Environmental factors such as pH and the presence of nucleophiles would likely influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the sulfonylation of 2-bromo-4-fluorobenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound hydrolyzes in the presence of water, forming 2-bromo-4-fluorobenzenesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
2-Bromo-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the fluorine atom, which can influence its reactivity and applications.
2-Fluorobenzenesulfonyl chloride:
Uniqueness
2-Bromo-4-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and versatility in various chemical reactions . This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWPFVLPNTOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380815 | |
Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-45-7 | |
Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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